1-(2,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane
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Overview
Description
1-(2,5-Difluorophenyl)-3-iodobicyclo[111]pentane is a compound that belongs to the bicyclo[111]pentane family This class of compounds is known for its unique structural features, which include a highly strained three-membered ring system
Preparation Methods
The synthesis of 1-(2,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of [1.1.1]propellane, a key intermediate in the formation of bicyclo[1.1.1]pentane derivatives.
Reaction with Fluorinated Aromatics: The [1.1.1]propellane is then reacted with 2,5-difluorophenyl iodide under specific conditions to introduce the fluorinated aromatic ring.
Iodination: The final step involves the iodination of the bicyclo[1.1.1]pentane framework to obtain the desired compound.
Industrial production methods for this compound are still under development, with ongoing research focused on optimizing reaction conditions and improving yields.
Chemical Reactions Analysis
1-(2,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Radical Reactions: The strained bicyclo[1.1.1]pentane ring system makes the compound susceptible to radical reactions, which can be used to introduce new functional groups.
Common reagents used in these reactions include sodium arylsulfinates, carbene precursors, and various oxidizing and reducing agents .
Scientific Research Applications
1-(2,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets and pathways. The compound’s highly strained ring system and the presence of fluorine and iodine atoms contribute to its reactivity and ability to form stable complexes with various biomolecules . These interactions can modulate biological pathways and lead to specific effects, making the compound a valuable tool in both research and therapeutic applications .
Comparison with Similar Compounds
1-(2,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane can be compared with other similar compounds, such as:
1-(3,5-Difluorophenyl)-3-iodobicyclo[1.1.1]pentane: This compound has a similar structure but with different substitution patterns on the aromatic ring.
1-(2,5-Difluorophenyl)-3-bromobicyclo[1.1.1]pentane:
1-(2,5-Difluorophenyl)-3-chlorobicyclo[1.1.1]pentane: Similar to the bromine derivative, this compound has different reactivity due to the presence of a chlorine atom.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2I/c12-7-1-2-9(13)8(3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NREWAFHDSAMEOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=CC(=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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